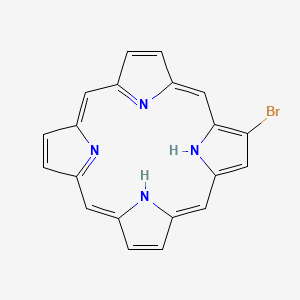
3-(Progesterone-4-yl)thiopropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(progesterone-4-yl)thiopropionic acid is a steroid acid consisting of progesterone having a 2-carboxyethylthio group at the 4-position. It is a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a steroid acid, a steroid sulfide and a monocarboxylic acid. It derives from a progesterone.
Wissenschaftliche Forschungsanwendungen
Photolabile Progesterone Derivatives for Studying Rapid Non-Genomic Actions
Kilic et al. (2009) developed photolabile progesterone derivatives, including a compound similar in structure to 3-(Progesterone-4-yl)thiopropionic acid, which release progesterone upon UV or IR irradiation. This enables the study of rapid, non-genomic cellular events triggered by progesterone with high temporal and spatial resolution, exemplified by the measurement of changes in human sperm behavior due to progesterone-induced calcium influx (Kilic et al., 2009).
Evaluation as Anti-Breast Cancer Agents
Abdelhamid et al. (2023) synthesized novel thiazole-containing compounds, including variants structurally related to this compound, as progesterone receptor (PR) agonists for combating breast cancer. These compounds showed significant reduction in tumor size and potency against breast cancer cells, highlighting their potential as therapeutic agents (Abdelhamid et al., 2023).
Impact on Reproductive Toxicology
Wei et al. (2019) examined the effects of 3-nitropropionic acid, a mitochondrial toxin structurally related to this compound, on female mice. This study revealed significant reproductive toxicity, evidenced by altered ovarian follicle development and hormonal disruptions, suggesting a potential research avenue for the impact of similar compounds on reproductive health (Wei et al., 2019).
Progesterone Receptor Modulation
Research by Bray et al. (2005) and Fensome et al. (2008) explored the transcriptional responses and the functional modulation of progesterone receptors by synthetic progestins, including compounds analogous to this compound. These studies provide insights into the mechanisms of action of progesterone-like compounds in breast cancer cells and their potential applications in female healthcare (Bray et al., 2005); (Fensome et al., 2008).
Neuroprotective and Neuroregenerative Properties
Kumar et al. (2014) and Schumacher et al. (2014) investigated the neuroprotective and neuroregenerative effects of progesterone and related neurosteroids. These studies suggest the potential of compounds like this compound in treating neurodegenerative diseases and enhancing brain recovery following injuries (Kumar et al., 2014); (Schumacher et al., 2014).
Eigenschaften
Molekularformel |
C24H34O4S |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
3-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C24H34O4S/c1-14(25)16-6-7-17-15-4-5-19-22(29-13-10-21(27)28)20(26)9-12-24(19,3)18(15)8-11-23(16,17)2/h15-18H,4-13H2,1-3H3,(H,27,28)/t15-,16+,17-,18-,23+,24+/m0/s1 |
InChI-Schlüssel |
QTJOSAPWTKBFKW-YDUFECBISA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)SCCC(=O)O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)SCCC(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)
![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)

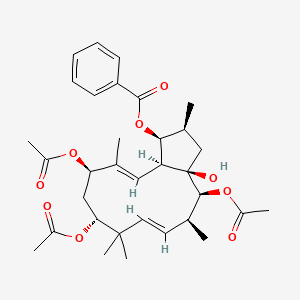
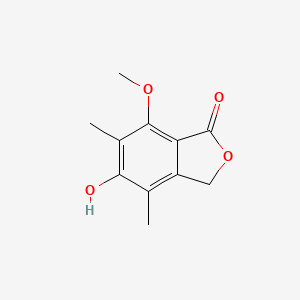
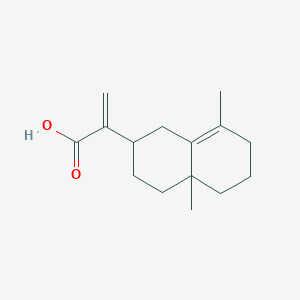
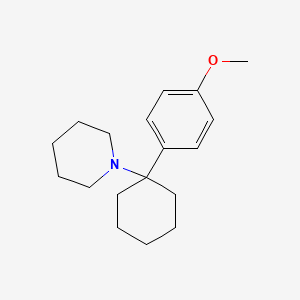
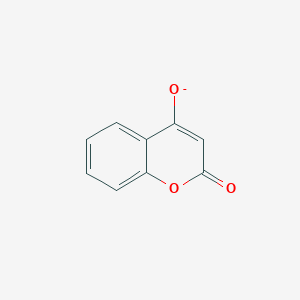
![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)

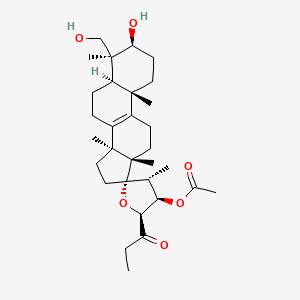
![(E)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile;hydrochloride](/img/structure/B1255162.png)

